molecular formula C9H9BBrN3O2 B14091262 (5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid

(5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14091262
M. Wt: 281.90 g/mol
InChI Key: CEGZWVBAFTYJAK-UHFFFAOYSA-N
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Description

(5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a brominated pyridine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Pyridines: Formed via nucleophilic substitution of the bromine atom.

Scientific Research Applications

(5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the coupling or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Properties

Molecular Formula

C9H9BBrN3O2

Molecular Weight

281.90 g/mol

IUPAC Name

[5-bromo-6-(3-methylpyrazol-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BBrN3O2/c1-6-2-3-14(13-6)9-8(11)4-7(5-12-9)10(15)16/h2-5,15-16H,1H3

InChI Key

CEGZWVBAFTYJAK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2C=CC(=N2)C)Br)(O)O

Origin of Product

United States

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